Cas no 607-23-8 (1-Naphthalenamine,2-nitro-)

1-Naphthalenamine,2-nitro- 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenamine,2-nitro-

- 2-NITRO-1-NAPHTHALENAMINE

- 2-nitronaphthalen-1-amine

- 1-amino-2-nitronaphthalene

- 1-Naphthalenamine,2-nitro

- 2-Nitro-1-amino-naphthalin

- 2-NITRO-1-NAPHTHYLAMINE

- 2-Nitro-naphthalen-1-ylamine

- 2-nitronaphthylamine

- 1-Naphthalenamine, 2-nitro-

- AC6456

- DB-261360

- DTXSID10209507

- 607-23-8

- SY129316

- 2,1-Nitronaphthylamin

- SCHEMBL1135597

- naphthalene, 1-amino-2-nitro-

- NSC-167919

- AKOS005431281

- Nitro-naphthylamin

- NSC 167919

- NSC167919

- MFCD00021543

- STK396655

-

- MDL: MFCD00021543

- インチ: InChI=1S/C10H8N2O2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H,11H2

- InChIKey: SMAJHKXZBICXLS-UHFFFAOYSA-N

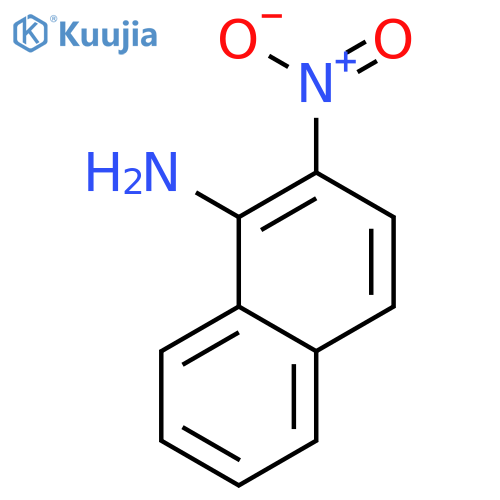

- ほほえんだ: C1=CC=C2C(=C1)C=CC(=C2N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 188.05900

- どういたいしつりょう: 188.058578

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.366

- ゆうかいてん: 144

- ふってん: 390.8°C at 760 mmHg

- フラッシュポイント: でたらめを言う

- 屈折率: 1.728

- PSA: 71.84000

- LogP: 3.43460

1-Naphthalenamine,2-nitro- セキュリティ情報

1-Naphthalenamine,2-nitro- 税関データ

- 税関コード:2921450090

- 税関データ:

中国税関番号:

2921450090概要:

2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%

1-Naphthalenamine,2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y11945-250mg |

1-Naphthalenamine,2-nitro- |

607-23-8 | 95% | 250mg |

¥2409.0 | 2023-09-05 | |

| abcr | AB372381-1g |

2-Nitronaphthalen-1-amine, 95%; . |

607-23-8 | 95% | 1g |

€474.40 | 2025-02-21 | |

| Chemenu | CM118794-5g |

2-Nitro-1-naphthalenamine |

607-23-8 | 95% | 5g |

$*** | 2023-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y11945-5g |

1-Naphthalenamine,2-nitro- |

607-23-8 | 95% | 5g |

¥6609.0 | 2023-09-05 | |

| eNovation Chemicals LLC | D777287-1g |

2-Nitro-1-naphthalenamine |

607-23-8 | 95% | 1g |

$280 | 2024-07-20 | |

| eNovation Chemicals LLC | D777287-5g |

2-Nitro-1-naphthalenamine |

607-23-8 | 95% | 5g |

$540 | 2024-07-20 | |

| eNovation Chemicals LLC | D777287-0.25g |

2-Nitro-1-naphthalenamine |

607-23-8 | 95% | 0.25g |

$145 | 2024-07-20 | |

| Chemenu | CM118794-5g |

2-Nitro-1-naphthalenamine |

607-23-8 | 95% | 5g |

$549 | 2021-08-06 | |

| Ambeed | A732205-1g |

2-Nitronaphthalen-1-amine |

607-23-8 | 95% | 1g |

$472.0 | 2024-04-18 | |

| A2B Chem LLC | AG73573-5g |

2-NITRO-1-NAPHTHYLAMINE |

607-23-8 | ≥95% | 5g |

$873.00 | 2024-04-19 |

1-Naphthalenamine,2-nitro- 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

1-Naphthalenamine,2-nitro-に関する追加情報

1-Naphthalenamine, 2-Nitro - A Comprehensive Overview

1-Naphthalenamine, 2-nitro, also known by its CAS number CAS No. 607-23-8, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound belongs to the class of naphthalamines, which are derivatives of naphthalene with amino groups attached. The presence of the nitro group at the 2-position introduces unique chemical properties that make it valuable for a wide range of applications.

The structure of 1-naphthalenamine, 2-nitro consists of a naphthalene ring system with an amino group (-NH₂) at position 1 and a nitro group (-NO₂) at position 2. This arrangement imparts both electron-donating and electron-withdrawing properties to the molecule, leading to interesting reactivity and spectral characteristics. Recent studies have highlighted its potential in areas such as materials science, pharmaceuticals, and environmental chemistry.

In the realm of materials science, 1-naphthalenamine, 2-nitro has been explored as a precursor for the synthesis of advanced materials. Researchers have utilized its reactivity to develop novel polymers and coordination compounds. For instance, a study published in 2023 demonstrated its ability to form stable metal-organic frameworks (MOFs) when reacted with transition metals. These MOFs exhibit high surface area and porosity, making them promising candidates for gas storage and catalysis applications.

The pharmaceutical industry has also taken interest in 1-naphthalenamine, 2-nitro due to its potential as a drug intermediate. Its ability to undergo various substitution reactions has made it a valuable building block in the synthesis of bioactive compounds. Recent research has focused on its role in developing anti-cancer agents. A team of chemists reported in 2023 that derivatives of this compound exhibited selective cytotoxicity against cancer cells, suggesting its potential as a lead compound for drug development.

In environmental chemistry, 1-naphthalenamine, 2-nitro has been studied for its role in pollution control. Its ability to act as a reducing agent has been leveraged in the removal of heavy metal ions from aqueous solutions. A groundbreaking study published earlier this year revealed that this compound can effectively reduce hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which is less toxic and more stable. This finding opens new avenues for its application in wastewater treatment technologies.

The synthesis of 1-naphthalenamine, 2-nitro typically involves nitration of naphthalenamine derivatives followed by purification steps such as recrystallization or chromatography. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods. For example, researchers have successfully employed microwave-assisted synthesis to produce this compound with higher yield and reduced reaction time compared to traditional methods.

The physical properties of 1-naphthalenamine, 2-nitro include a melting point of approximately 155°C and a solubility profile that makes it soluble in common organic solvents like dichloromethane and ethanol but poorly soluble in water. These properties are crucial for its application in various chemical processes where solubility and thermal stability are key considerations.

In terms of spectroscopic analysis, the presence of the nitro group at position 2 significantly influences the UV-vis spectrum of the compound. This makes it useful as a chromophore in dye-sensitized solar cells (DSSCs). Recent studies have shown that incorporating this compound into DSSCs can enhance light absorption efficiency, leading to improved energy conversion rates.

The safety profile of 1-naphthalenamine, 2-nitro is an important consideration for its industrial use. While it is not classified as highly toxic under normal handling conditions, exposure to skin or eyes should be avoided due to potential irritation risks. Proper personal protective equipment (PPE) is recommended during handling and storage.

In conclusion, 1-naphthalenamine, 2-nitro (CAS No. 607-23-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers and industries alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing scientific and technological frontiers.

607-23-8 (1-Naphthalenamine,2-nitro-) 関連製品

- 13029-24-8(1-Naphthalenamine, 2,4-dinitro-)

- 606-57-5(1-Nitronaphthalen-2-amine)

- 27478-34-8(Naphthalene, dinitro-)

- 899351-42-9(2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol)

- 24279-39-8(2,6-Dichloro-4-(trifluoromethyl)aniline)

- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)

- 1706005-62-0(4-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol)

- 121927-79-5(Chloromonilinic Acid B)

- 1997150-48-7(1-2-(1-cyanoethoxy)ethylcyclopropane-1-sulfonyl chloride)

- 2229620-75-9((6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride)